molecular formula C19H29NO B11840475 Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- CAS No. 820974-74-1

Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-

Cat. No.: B11840475
CAS No.: 820974-74-1
M. Wt: 287.4 g/mol
InChI Key: KGSFTVUDMJKHOT-UHFFFAOYSA-N
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Description

N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide is a chemical compound with the molecular formula C19H29NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which is a hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide typically involves the following steps:

    Starting Material: The synthesis begins with 5-butyl-1,2,3,4-tetrahydronaphthalene.

    Functionalization: The tetrahydronaphthalene is functionalized by introducing a butyramide group. This can be achieved through a reaction with butyric acid or its derivatives under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-1,2,3,4-tetrahydronaphthalene: A precursor in the synthesis of the compound.

    Naphthalene derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide is unique due to its specific combination of a tetrahydronaphthalene core with a butyramide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

820974-74-1

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(5-butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide

InChI

InChI=1S/C19H29NO/c1-3-5-9-15-10-6-13-18-16(11-7-12-17(15)18)14-20-19(21)8-4-2/h6,10,13,16H,3-5,7-9,11-12,14H2,1-2H3,(H,20,21)

InChI Key

KGSFTVUDMJKHOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC

Origin of Product

United States

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